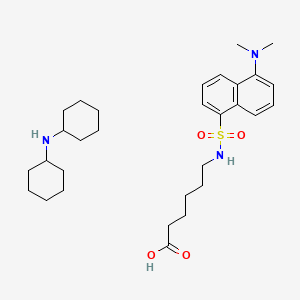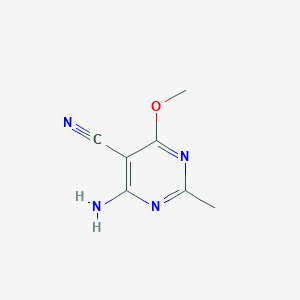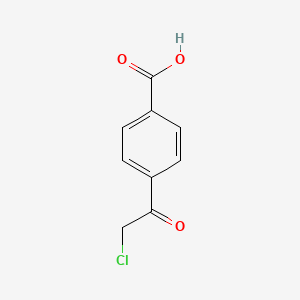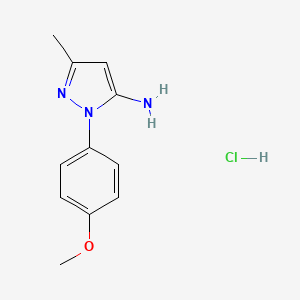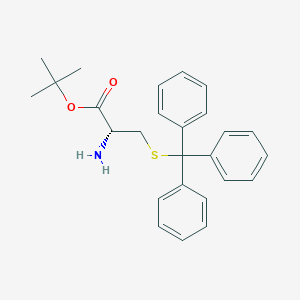
H-Cys(Trt)-OtBu
概述
描述
H-Cys(Trt)-OtBu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
科学研究应用
H-Cys(Trt)-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications
作用机制
Target of Action
H-Cys(Trt)-OtBu, also known as S-Trityl-L-cysteine , is a specific inhibitor of the motor protein Eg5 . Eg5, a kinesin-like protein, plays a crucial role in the formation of the bipolar spindle and the proper segregation of sister chromatids during cell division .
Mode of Action
This compound interacts with its target, Eg5, by inhibiting its ability to drive microtubule sliding . This interaction is reversible and occurs with an IC50 value of 500 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell division process, specifically the formation of the bipolar spindle. By inhibiting Eg5, this compound disrupts the normal functioning of the spindle, which can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Eg5 by this compound leads to disruption of the bipolar spindle formation, which is a crucial step in cell division. This disruption can result in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .
安全和危害
未来方向
The future directions for “H-Cys(Trt)-OtBu” involve the development of increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
生化分析
Biochemical Properties
H-Cys(Trt)-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The trityl group provides steric hindrance, which helps in preventing side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The trityl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the cysteine residue without affecting other functional groups .
Cellular Effects
This compound influences various cellular processes by acting as a precursor in the synthesis of peptides and proteins. In cells, the deprotected cysteine residue can participate in the formation of disulfide bonds, which are essential for the structural stability and function of many proteins. This compound can affect cell signaling pathways by modulating the redox state of cysteine residues in signaling proteins, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the selective protection and deprotection of the cysteine thiol group. The trityl group binds to the thiol group, preventing it from participating in unwanted reactions during peptide synthesis. Upon removal of the trityl group, the free thiol group can form disulfide bonds or interact with other biomolecules. This selective protection mechanism ensures the correct assembly of peptides and proteins, thereby influencing their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic conditions. Over time, the deprotected cysteine can form disulfide bonds, which may affect the long-term stability and function of synthesized peptides. In vitro and in vivo studies have shown that the stability of this compound is crucial for maintaining the integrity of synthesized peptides over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as oxidative stress and disruption of cellular redox balance. Threshold effects have been observed, where the compound’s protective groups are efficiently removed at optimal concentrations, but excessive amounts can lead to incomplete deprotection and accumulation of intermediates .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of cysteine into growing peptide chains. The deprotected cysteine can also participate in redox reactions, influencing the cellular redox state and affecting metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group and the thiol group using a trityl (Trt) group. The reaction is carried out in an anhydrous solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of peptides containing this compound .
化学反应分析
Types of Reactions
H-Cys(Trt)-OtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidizing thiol groups.
Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is used for reducing disulfide bonds.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group, and triisopropylsilane (TIS) is used to quench the trityl cation.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Formation of free cysteine residues.
相似化合物的比较
Similar Compounds
H-Cys(Trt)-OH: Similar to H-Cys(Trt)-OtBu but lacks the Boc group.
Fmoc-Cys(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Boc-Cys(Trt)-OH: Similar to this compound but lacks the tert-butyl ester group
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of Boc and Trt groups allows for precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .
属性
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIZBZVUAOGUBQ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)
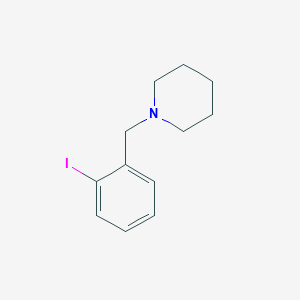
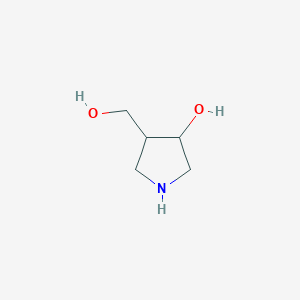

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)
